1-(difluoromethyl)-3,5-dimethyl-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(difluoromethyl)-3,5-dimethyl-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfonamide group, and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-3,5-dimethyl-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the pyrazole ring, introduction of the difluoromethyl group, and attachment of the sulfonamide moiety. Common reagents used in these reactions include hydrazines, sulfonyl chlorides, and fluorinating agents. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve efficient and cost-effective production while maintaining high standards of quality and safety .
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-3,5-dimethyl-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(difluoromethyl)-3,5-dimethyl-N-{1-[3-(1H-p
Properties
Molecular Formula |
C18H20F2N4O2S |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-(difluoromethyl)-3,5-dimethyl-N-[1-(3-pyrrol-1-ylphenyl)ethyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C18H20F2N4O2S/c1-12(15-7-6-8-16(11-15)23-9-4-5-10-23)22-27(25,26)17-13(2)21-24(14(17)3)18(19)20/h4-12,18,22H,1-3H3 |
InChI Key |
SZYZZSUKRBLBJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NC(C)C2=CC(=CC=C2)N3C=CC=C3 |
Origin of Product |
United States |
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